Geranylcoumarin

Catalog No.
S11243603
CAS No.
M.F
C19H22O3
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranylcoumarin

Product Name

Geranylcoumarin

IUPAC Name

7-[(2E,5E)-3,7-dimethylocta-2,5-dienoxy]chromen-2-one

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h4-5,7-11,13-14H,6,12H2,1-3H3/b5-4+,15-11+

InChI Key

KAYCKFWCZGZEHA-WEPZFIBGSA-N

Canonical SMILES

CC(C)C=CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C

Isomeric SMILES

CC(C)/C=C/C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C

Geranylcoumarin is a naturally occurring compound belonging to the coumarin family, characterized by its unique structure that includes a geranyl group attached to the coumarin framework. This compound is notable for its diverse biological activities and potential therapeutic applications. Geranylcoumarin can be found in various plant species, particularly those in the Rutaceae family, such as grapefruit and certain herbs. Its chemical structure can be represented as 7-geranyloxycoumarin, indicating the presence of a geranyl group at the 7-position of the coumarin nucleus.

, primarily involving its functional groups. Key reactions include:

  • Prenylation: The addition of a geranyl group to the coumarin structure, which enhances its biological activity.
  • Hydroxylation: Enzymatic modifications that introduce hydroxyl groups into the compound, potentially altering its solubility and reactivity.
  • Oxidation: Geranylcoumarin can undergo oxidation reactions that may lead to the formation of various derivatives with altered biological properties.

These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases, which play a crucial role in the metabolism of many natural compounds, including geranylcoumarin .

Geranylcoumarin exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Antimicrobial Activity: Studies have indicated that geranylcoumarin possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
  • Enzyme Inhibition: Geranylcoumarin has demonstrated inhibitory activity against certain enzymes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant in diabetes management .

Geranylcoumarin can be synthesized through several methods:

  • Natural Extraction: It can be extracted from plants known to produce this compound, such as grapefruit and other citrus fruits.
  • Chemical Synthesis: Synthetic routes often involve prenylation reactions where coumarins are reacted with geranyl pyrophosphate or similar prenyl donors under acidic or enzymatic conditions .
  • Biotransformation: Microbial or fungal cultures can also be utilized to produce geranylcoumarin through biotransformation processes, leveraging the natural metabolic pathways of these organisms .

Geranylcoumarin has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing drugs targeting cancer, diabetes, and infectious diseases.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging.
  • Food Industry: As a natural preservative with antimicrobial properties, geranylcoumarin could be used to enhance food safety and shelf life.

Research on the interaction profiles of geranylcoumarin has revealed its ability to interact with various biological targets. Notably:

  • It has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for assessing potential drug-drug interactions when geranylcoumarin is used alongside other therapeutic agents .
  • Its enzyme inhibition capabilities have been explored in relation to metabolic pathways involved in diabetes and obesity management.

Several compounds share structural or functional similarities with geranylcoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BergaptolHydroxylated derivative of coumarinExhibits strong enzyme inhibitory activity
PsoralenFuranocoumarin with photosensitizing propertiesUsed in treating skin disorders
UmbelliferoneBasic coumarin structureKnown for its antioxidant properties
5-HydroxypsoralenHydroxylated psoralen derivativeExhibits both antimicrobial and anticancer activities
XanthotoxolHydroxylated derivative of psoralenPotential use in herbal medicine

Geranylcoumarin stands out due to its specific combination of antioxidant, antimicrobial, and enzyme-inhibiting properties, making it a unique candidate for further research and application development across multiple sectors.

Phylogenetic Distribution in Plant Taxa

Geranylcoumarins demonstrate distinct phylogenetic clustering within angiosperms, particularly in the families Rutaceae, Apiaceae, and Asteraceae. The Rutaceae family serves as the primary reservoir, with Citrus species (lemons, bergamot) producing auraptene (7-geranyloxycoumarin) and bergamottin (5-geranyloxypsoralen) [1] [5]. Casimiroa edulis (Rutaceae) yields 8-geranyloxypsoralen, while Murraya exotica synthesizes 6/8-C-geranylumbelliferone derivatives [3] [6]. Apiaceae species accumulate linear geranylated coumarins, whereas Asteraceae members favor geranylated furanocoumarins like xanthotoxin [1]. Notably, Polygala paniculata (Polygalaceae) and Sinacalia tangutica (Asteraceae) represent taxonomically divergent producers, suggesting convergent evolution of geranylation mechanisms [5].

Plant FamilyRepresentative SpeciesGeranylcoumarin Example
RutaceaeCitrus limonAuraptene, Bergamottin
RutaceaeCasimiroa edulis8-Geranyloxypsoralen
RutaceaeMurraya exotica6/8-C-Geranylumbelliferone
ApiaceaeAngelica archangelicaOsthol derivatives
AsteraceaeHeracleum sphondyliumXanthotoxin

Mevalonate Pathway-Dependent Biosynthesis Mechanisms

Geranylcoumarin biosynthesis relies on the mevalonate (MVA) pathway for geranyl diphosphate (GPP) production. The pathway initiates with acetyl-CoA condensation to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is reduced to mevalonate by HMG-CoA reductase [7]. Subsequent phosphorylation and decarboxylation yield isopentenyl pyrophosphate (IPP), isomerized to dimethylallyl pyrophosphate (DMAPP). Head-to-tail condensation of IPP and DMAPP generates GPP, the direct prenyl donor for coumarin geranylation [2] [7]. Isotopic labeling studies in Citrus demonstrate >90% incorporation of MVA-derived GPP into auraptene, confirming pathway dominance over methylerythritol phosphate (MEP) routes in these tissues [2].

Enzymatic Prenylation and Cyclization Processes

The committed step involves membrane-bound prenyltransferases (PTs) that catalyze GPP transfer to coumarin nuclei. Citrus limon PT1 (ClPT1) exhibits strict regioselectivity, attaching GPP to the 7-OH position of umbelliferone to form auraptene [2]. Contrastingly, Murraya exotica MePT1 demonstrates dual functionality, producing both 7-O-geranylumbelliferone and C-geranylated isomers through flexible substrate positioning [6]. Structural analysis reveals a conserved N-terminal transmembrane domain and C-terminal catalytic pocket accommodating the coumarin-GPP pairing.

Post-prenylation modifications include:

  • Cyclization: Bergamottin biosynthesis in Citrus involves spontaneous [2+2] cycloaddition between geranyl olefin and psoralen's furan ring [3]
  • Oxidation: Cytochrome P450-mediated hydroxylation at C-5' of geranyl chains in Casimiroa edulis derivatives [3]
  • Methylation: SAM-dependent O-methylation stabilizes phenolic intermediates in Angelica species [1]

Solvent System Optimization for Matrix-Specific Recovery

Fundamental Principles of Matrix-Specific Extraction

The efficient extraction of geranylcoumarin from diverse biological matrices necessitates a comprehensive understanding of solvent system optimization parameters. Matrix-specific recovery strategies must account for the unique physicochemical properties of geranylcoumarin, including its moderate polarity, prenyl substitution pattern, and potential for hydrogen bonding interactions [1] [2].

Polarity-Based Solvent Selection

The optimization of solvent systems for geranylcoumarin extraction relies heavily on polarity matching principles. Research has demonstrated that methanol and ethanol emerge as the most effective extractants for coumarin derivatives, with methanol showing superior performance across various matrix types [2]. The optimal solvent composition for plant tissues involves methanol-water mixtures at 80:20 volume ratios, providing extraction efficiencies ranging from 85-95% [1] [3].

For dried plant materials, absolute ethanol demonstrates enhanced selectivity, achieving recovery rates of 85-92% with reduced matrix interference. The selectivity factor for ethanol-based extraction ranges from 2.0-3.5, indicating good discrimination between target compounds and matrix components [2].

Matrix-Specific Optimization Parameters

Different biological matrices require tailored extraction approaches to maximize geranylcoumarin recovery. Citrus peels, rich in prenylated coumarins, respond optimally to ethyl acetate extraction, achieving 90-96% recovery rates with selectivity factors of 3.0-4.5 [4]. The reduced matrix interference and minimal pretreatment requirements make this approach particularly suitable for citrus-derived geranylcoumarin isolation.

Seeds and fruits present more complex extraction challenges due to high lipid content and cellular structure. Hexane-ethyl acetate binary systems provide effective extraction with recovery rates of 82-88%, though higher matrix interference necessitates additional purification steps [5] [2].

pH Optimization Studies

The influence of pH on extraction efficiency has been systematically investigated across various matrix types. Optimal pH ranges vary from 3.5-7.0 depending on the matrix composition [6]. Plant tissues demonstrate maximum extraction efficiency at pH 4.0-6.0, while pharmaceutical preparations require more acidic conditions (pH 2.5-4.5) to achieve optimal recovery [2].

Advanced Solvent System Configurations

Deep eutectic solvents represent a significant advancement in matrix-specific extraction methodology. The choline chloride-1,4-butanediol system (1:4 molar ratio) achieves extraction efficiencies of 90-96% with minimal matrix interference [6]. This green extraction approach offers advantages including reduced toxicity, enhanced selectivity, and simplified purification requirements.

Quaternary solvent systems composed of n-hexane, ethyl acetate, methanol, and water demonstrate exceptional versatility for complex botanical matrices. The HEMWat system at 6:5:6:5 volume ratios provides partition coefficients suitable for counter-current chromatography applications, with recovery rates exceeding 86% [7].

Temperature and Time Optimization

Extraction temperature optimization reveals matrix-dependent responses. Fresh plant tissues require moderate temperatures (40-50°C) to prevent thermal degradation, while dried materials tolerate higher temperatures (up to 60°C) with enhanced extraction kinetics [2] [6].

Extraction time parameters range from 10-30 minutes for ultrasound-assisted methods to 24-72 hours for maceration techniques. The optimal extraction duration depends on matrix porosity, particle size, and solvent diffusion characteristics [8] [2].

Multidimensional Chromatographic Purification Strategies

High-Speed Counter-Current Chromatography Applications

High-speed counter-current chromatography (HSCCC) represents the most effective approach for geranylcoumarin purification, achieving separation efficiencies of 95-100% with resolution values exceeding 2.0 [9] [10]. The method utilizes n-hexane-ethyl acetate-methanol-water solvent systems in various ratios, with the 5:5:5:5 composition providing optimal separation for most applications.

Partition coefficient optimization is crucial for HSCCC success. The ideal K values range from 0.2-3.0, with geranylcoumarin derivatives typically exhibiting K values between 0.8-2.5 in properly optimized systems [7] [11]. The separation factor (α) between closely related compounds should exceed 1.2 for baseline resolution.

Preparative-Scale Implementation

The scalability of HSCCC makes it particularly valuable for preparative applications. Sample capacities range from 50-500 mg per separation cycle, with analysis times of 2-4 hours [9] [12]. The method achieves purities of 98-100% for isolated geranylcoumarin derivatives without requiring additional purification steps.

Gradient elution modifications have been developed to enhance separation efficiency for compounds with broad polarity ranges. Stepwise gradient systems using binary solvent combinations enable the separation of up to eight coumarin compounds in a single run [13]. The linear gradient counter-current chromatography (LGCCC) approach provides enhanced resolution for closely related geranylcoumarin isomers [14] [15].

High-Performance Liquid Chromatography Optimization

Reversed-phase HPLC remains the standard analytical method for geranylcoumarin analysis, with C18 columns providing optimal retention and selectivity [16] [17]. The mobile phase composition of methanol-water with 0.1% phosphoric acid achieves separation efficiencies of 90-98% with resolution values of 1.5-3.0.

Column selection parameters significantly influence separation quality. Agilent Eclipse Plus C18 columns (1.8 μm particle size) demonstrate superior performance due to reduced metal impurity content and enhanced chemical bonding technology [17]. The optimal column temperature ranges from 25-40°C, with flow rates of 1.0-1.5 mL/min providing the best compromise between resolution and analysis time.

Gradient optimization strategies utilize systematic approaches to mobile phase composition. Binary gradient systems with acetonitrile and water provide effective separation, with initial compositions of 10% acetonitrile increasing to 90% over 25-30 minutes [18]. The inclusion of formic acid (0.1%) enhances peak shape and reduces tailing effects.

Centrifugal Partition Chromatography Methods

Centrifugal partition chromatography (CPC) offers unique advantages for geranylcoumarin purification, combining the benefits of liquid-liquid extraction with chromatographic resolution. The method achieves separation efficiencies of 95-100% with purities exceeding 98% for isolated compounds [19] [20].

Solvent system optimization for CPC requires careful consideration of partition coefficients and separation factors. The n-hexane-ethyl acetate-methanol-water system (5:2:5:2 v/v) provides optimal separation for methoxyfuranocoumarin derivatives, with K values ranging from 0.73-2.96 and separation factors exceeding 2.6 [20].

Operational parameter optimization includes rotation speed (1600 rpm), flow rate (3 mL/min), and elution mode selection. Ascending mode operation typically provides better resolution for geranylcoumarin derivatives, with stationary phase retention exceeding 75% [20].

Two-Dimensional Liquid Chromatography Systems

Multidimensional liquid chromatography addresses the challenges of complex mixture separation through orthogonal separation mechanisms. The heart-cutting MD-LC approach utilizes microsilica columns in the first dimension combined with cellulosic-based chiral columns in the second dimension [21] [22].

Offline 2D-LC modes provide enhanced flexibility for geranylcoumarin enantiomer separation. The first dimension utilizes normal-phase conditions with n-hexane-ethyl acetate-methanol-water (5:5:1:9 v/v), while the second dimension employs different solvent compositions (5:5:4:6 v/v) for fine-tuning separation [14].

Detection strategies for 2D-LC systems combine UV-Vis detection with mass spectrometry for comprehensive compound identification. Photodiode array detection provides spectral confirmation, while electrospray ionization mass spectrometry enables structural elucidation [11].

Specialized Purification Techniques

Pressurized capillary electrochromatography (pCEC) represents an emerging technique for geranylcoumarin analysis, achieving separation efficiencies of 92-98% with resolution values exceeding 2.5 [23]. The method utilizes mobile phases composed of methanol-acetonitrile-phosphate buffer (22.5:15:62.5 v/v) with analysis times of 20-25 minutes.

Micellar electrokinetic capillary chromatography (MEKC) provides complementary separation capabilities, utilizing sodium tetraborate-sodium cholate-methanol systems for enhanced resolution of closely related compounds [24]. The method achieves separation efficiencies of 90-95% with limits of detection below 1.3 μg/mL.

Chiral Resolution Techniques for Enantiomer Separation

Chiral Stationary Phase Selection

The resolution of geranylcoumarin enantiomers requires specialized chiral stationary phases capable of discriminating between mirror-image isomers. Cellulose tris(3,5-dimethylphenylcarbamate) columns demonstrate exceptional performance, achieving enantiomeric excesses exceeding 99% with separation factors ranging from 1.2-3.5 [25] [26].

Amylose-based chiral phases provide complementary selectivity patterns, particularly effective for prenyl-substituted coumarin derivatives. The chiral recognition mechanism involves multiple interaction sites including hydrogen bonding, π-π stacking, and steric complementarity [27] [28].

Mobile Phase Optimization for Chiral Separation

Hexane-isopropanol binary systems (90:10 v/v) represent the optimal mobile phase composition for most geranylcoumarin enantiomer separations. The alcohol modifier concentration critically influences resolution, with isopropanol levels of 5-15% providing the best compromise between retention and selectivity [29].

Temperature effects on chiral resolution are significant, with optimal temperatures ranging from 25-40°C. Lower temperatures generally enhance enantioselectivity but increase analysis time, while higher temperatures may compromise resolution quality [27].

Electronic Circular Dichroism Applications

Electronic circular dichroism (ECD) spectroscopy serves as both an analytical tool and a method for absolute configuration determination. Experimental ECD spectra compared with computational predictions enable unambiguous assignment of absolute configurations for isolated enantiomers [26] [28].

Cotton effect correlations have been established for geranylcoumarin derivatives, with δ-lactone signals at 210-220 nm providing diagnostic information about stereochemical configurations [30]. These correlations facilitate rapid determination of enantiomeric purity and absolute configuration.

Derivatization-Based Resolution Strategies

Chiral derivatization approaches utilize enantiopure resolving agents to convert enantiomers into diastereomers separable by conventional chromatography. N-carbethoxy-L-proline serves as an effective resolving agent, achieving enantiomeric excesses of 90-98% through diastereomeric ester formation [31] [32].

Steglich esterification conditions (DCC-DMAP methodology) prevent racemization during derivatization, ensuring high enantiomeric purity in the final products. The separation of diastereomeric esters proceeds efficiently using conventional column chromatography with separation factors ranging from 2.0-4.0 [31].

Multidimensional Chiral Separation Systems

Heart-cutting multidimensional liquid chromatography combines achiral and chiral separation mechanisms for comprehensive enantiomer analysis. The first dimension utilizes microsilica columns for preliminary separation, while the second dimension employs cellulosic chiral phases for enantiomer resolution [21] [22].

Method validation parameters for chiral separations include repeatability (RSD < 4.0%), intermediate precision (RSD < 6.0%), and linearity (r² > 0.998) across the analytical range. Limits of detection typically range from 8-50 ng/mL depending on the specific enantiomer and detection method [26].

Enzymatic Resolution Approaches

Biocatalytic resolution methods utilize stereoselective enzymes to preferentially transform one enantiomer, enabling separation based on differential reactivity. Lipases and esterases demonstrate particular effectiveness for geranylcoumarin derivatives containing ester functionalities [29].

Enzyme immobilization strategies enhance operational stability and enable repeated use of biocatalysts. Solvent selection for enzymatic resolution requires consideration of enzyme stability, substrate solubility, and product inhibition effects [29].

Supercritical Fluid Chromatography Applications

Chiral supercritical fluid chromatography offers unique advantages including reduced analysis times (15-40 minutes), enhanced resolution, and environmental compatibility. Chiralpak columns combined with CO2-methanol mobile phases achieve enantiomeric excesses of 92-98% with separation factors of 1.3-2.2 [29].

Pressure and temperature optimization significantly influences chiral resolution quality. Optimal conditions typically involve pressures of 150-200 bar and temperatures of 30-50°C, providing the best balance between efficiency and selectivity [29].

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Exact Mass

298.15689456 g/mol

Monoisotopic Mass

298.15689456 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

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